

Spectroscopic comparison of 3-Fluoro-2-nitrobenzonitrile and its precursors

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Compound of Interest

Compound Name: 3-Fluoro-2-nitrobenzonitrile

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A Spectroscopic Comparison of **3-Fluoro-2-nitrobenzonitrile** and its Precursors: 2-Nitrobenzonitrile and 3-Fluorobenzonitrile

This guide provides a detailed spectroscopic comparison of **3-Fluoro-2-nitrobenzonitrile** and its synthetic precursors, 2-nitrobenzonitrile and 3-fluorobenzonitrile. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data for these compounds. The following sections present a comparative analysis of their spectral properties using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in modern chemistry for the elucidation of molecular structure and confirmation of compound identity. FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. NMR spectroscopy offers detailed insights into the connectivity and chemical environment of atoms by probing the magnetic properties of atomic nuclei. UV-Vis spectroscopy examines the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores and conjugated systems. By comparing the spectra of **3-Fluoro-2-nitrobenzonitrile** with its precursors, we can observe the distinct spectroscopic signatures arising from the specific arrangement of fluoro, nitro, and cyano functional groups on the benzene ring.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Fluoro-2-nitrobenzonitrile**, 2-nitrobenzonitrile, and 3-fluorobenzonitrile, compiled from various spectroscopic databases and literature sources.

Table 1: FT-IR Spectroscopic Data

| Compound | Key Vibrational Frequencies (cm ⁻¹) |
|------------------------------|---|
| 3-Fluoro-2-nitrobenzonitrile | C≡N Stretch: ~2230-2240 (strong, sharp) NO ₂ Asymmetric Stretch: ~1530-1550 (strong) NO ₂ Symmetric Stretch: ~1350-1370 (strong) C-F Stretch: ~1200-1300 Aromatic C=C Stretch: ~1450-1600 |
| 2-Nitrobenzonitrile | C≡N Stretch: ~2230 (strong, sharp)[1] NO ₂ Asymmetric Stretch: ~1528 (strong) NO ₂ Symmetric Stretch: ~1352 (strong) Aromatic C=C Stretch: ~1450-1600 |
| 3-Fluorobenzonitrile | C≡N Stretch: 2235 (strong, sharp) C-F Stretch: ~1250 Aromatic C=C Stretch: ~1480-1580 |

Table 2: ¹H NMR Spectroscopic Data (in CDCl₃)

| Compound | Chemical Shift (δ, ppm) and Multiplicity |
|------------------------------|---|
| 3-Fluoro-2-nitrobenzonitrile | 7.80-8.00 (m, 3H, Ar-H) |
| 2-Nitrobenzonitrile | 7.93 (dd, 1H), 7.80 (td, 1H), 7.72 (td, 1H), 8.25 (dd, 1H) |
| 3-Fluorobenzonitrile | 7.30-7.60 (m, 4H, Ar-H) |

Table 3: ¹³C NMR Spectroscopic Data (in CDCl₃)

| Compound | Chemical Shift (δ , ppm) |
|------------------------------|--|
| 3-Fluoro-2-nitrobenzonitrile | ~110-140 (Ar-C), ~115 (C \equiv N), C-F and C-NO ₂ signals show characteristic splitting and shifts |
| 2-Nitrobenzonitrile | 115.7 (CN), 116.1, 124.9, 133.5, 134.1, 134.5, 148.3 (ipso-NO ₂)[2] |
| 3-Fluorobenzonitrile | 114.1 (d), 117.8 (d), 118.9 (d), 127.1 (d), 130.7 (d), 161.9 (d, C-F) |

Table 4: UV-Vis Spectroscopic Data

| Compound | λ_{max} (nm) and Solvent |
|------------------------------|---|
| 3-Fluoro-2-nitrobenzonitrile | ~250-260, ~300-320 (in Ethanol or Methanol) |
| 2-Nitrobenzonitrile | ~252 (in Hexane), ~265-266 (in water)[3] |
| 3-Fluorobenzonitrile | ~283 (in Dichloromethane)[4] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy

- Sample Preparation:
 - Solid Samples (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5]
- Data Acquisition:
 - The background spectrum of the empty sample holder (or salt plates) is recorded.

- The sample is placed in the spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm^{-1} .[\[6\]](#)
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer.
 - For ^1H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.
 - The spectra are processed (Fourier transformation, phase correction, and baseline correction) to obtain the final frequency-domain spectrum.[\[7\]](#)

UV-Vis Spectroscopy

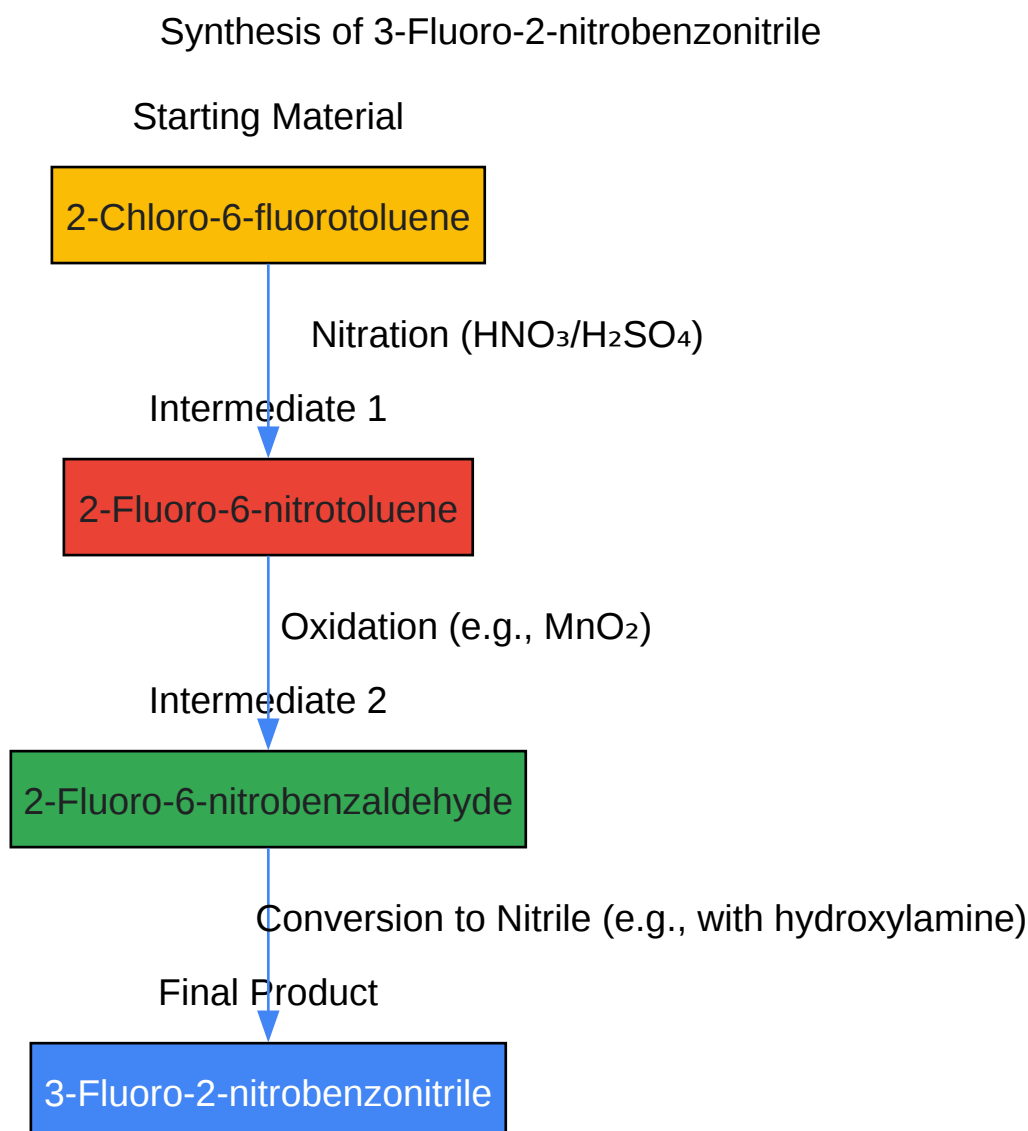
- Sample Preparation:
 - A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
- Data Acquisition:

- A quartz cuvette is filled with the pure solvent to record the baseline spectrum.
- The same cuvette is then rinsed and filled with the sample solution.
- The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
[8]
- The baseline is subtracted from the sample spectrum to obtain the final absorbance spectrum.

Visualizations

Synthetic Pathway

The following diagram illustrates a potential synthetic route to **3-Fluoro-2-nitrobenzonitrile**.

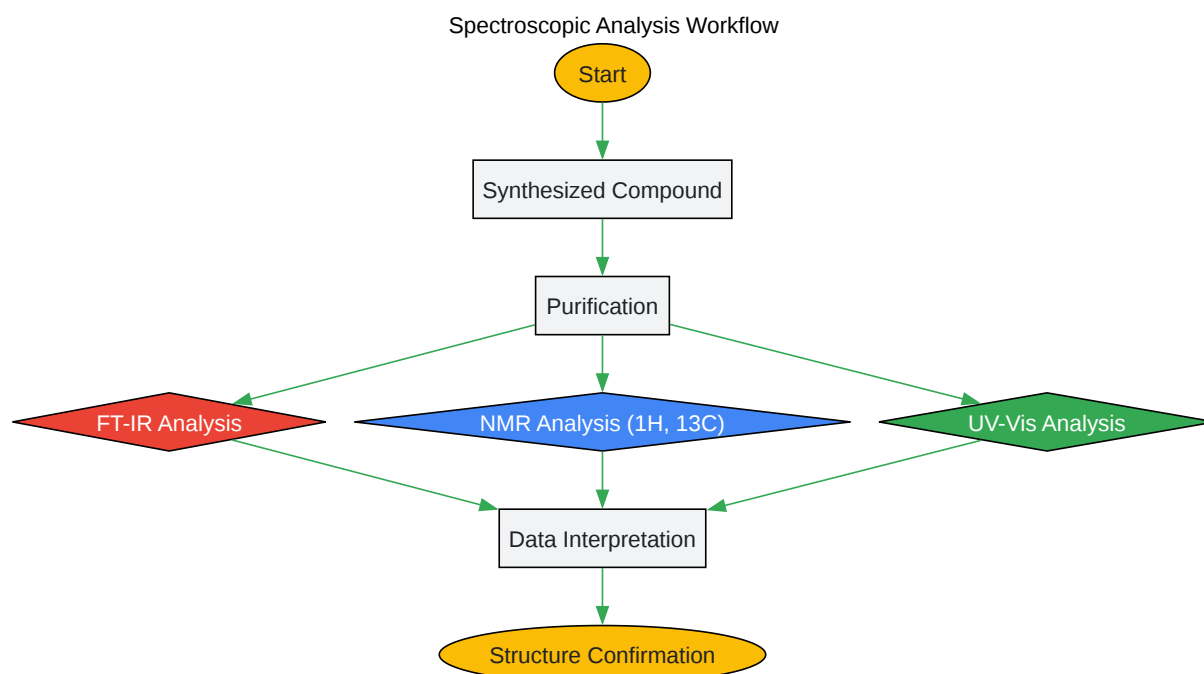


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Caption: Synthetic route to **3-Fluoro-2-nitrobenzonitrile**.

Spectroscopic Analysis Workflow

This diagram outlines the logical workflow for the spectroscopic analysis of a synthesized compound like **3-Fluoro-2-nitrobenzonitrile**.



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Caption: Workflow for spectroscopic characterization.

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